6-Aminohexan-3-ol
Description
6-Aminohexan-3-ol is a bifunctional organic compound featuring both an amino (-NH₂) group at the sixth carbon and a hydroxyl (-OH) group at the third carbon of a hexane backbone. Its hydrochloride salt, this compound hydrochloride (CAS: 1354952-86-5), is commercially available as a synthetic building block for organic and biochemical research . Key properties include:
Properties
CAS No. |
171908-93-3 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
6-aminohexan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-2-6(8)4-3-5-7/h6,8H,2-5,7H2,1H3 |
InChI Key |
GWIBVMYPMCXSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCN)O |
Origin of Product |
United States |
Preparation Methods
6-Aminohexan-3-ol can be synthesized through several methods. One common synthetic route involves the reduction of 6-aminohexanoic acid using sodium borohydride in the presence of ethylene glycol . The reaction is typically carried out under reflux conditions, followed by hydrolysis and vacuum distillation to obtain the final product.
Industrial production methods may involve similar reduction processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Aminohexan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Aminohexan-3-ol has a wide range of scientific research applications:
Biology: It serves as a biochemical reagent in various biological studies.
Medicine: It is used as a pharmaceutical intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Aminohexan-3-ol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxyl group can undergo further chemical modifications. These interactions and modifications enable the compound to exert its effects in different applications.
Comparison with Similar Compounds
Structural and Functional Group Comparison
6-Aminohexan-3-ol is distinct from other alcohols and amines due to its dual functional groups. Below is a comparison with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogues
Key Observations:
Functional Diversity: Unlike 6-Methylheptan-3-ol and 3-Ethyl-5,5-dimethylhexan-3-ol (simple alcohols), this compound’s amino group enables participation in condensation and polymerization reactions .
Solubility and Reactivity : The hydrochloride salt form enhances water solubility compared to neutral alcohols, facilitating its use in aqueous-phase reactions .
Physicochemical Properties
Table 2: Physicochemical Data Comparison
Key Observations:
- Polarity: this compound’s high PSA (~52 Ų) reflects its polarity, making it more hydrophilic than branched alcohols like 6-Methylheptan-3-ol (PSA = 20.2 Ų) .
- LogP: The lower LogP of this compound (estimated ~0.5) compared to branched alcohols (LogP > 2) suggests reduced lipid solubility, impacting its biodistribution in biological systems.
Biological Activity
6-Aminohexan-3-ol, also known as 6-amino-3-hexanol, is a compound of increasing interest in biomedical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an amino alcohol with the molecular formula CHNO. Its structure features a hydroxyl group (-OH) and an amino group (-NH), which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing enzyme activity and protein folding.
- Nucleophilic Addition : The hydroxyl group may participate in nucleophilic addition reactions, allowing it to modify other biomolecules.
These interactions suggest a role in modulating enzyme functions and receptor activities, which can lead to various physiological effects.
Enzyme Inhibition
Research indicates that this compound may serve as a precursor for the synthesis of enzyme inhibitors. Its structural properties allow it to act on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in drug development.
Case Studies
- Synthesis of Biologically Active Derivatives : A study explored the synthesis of derivatives from this compound and their subsequent biological evaluations. The findings indicated that certain modifications improved binding affinity to target enzymes compared to the parent compound .
- Role in Drug Development : In drug discovery contexts, this compound has been investigated for its potential as a scaffold for developing new drugs aimed at treating conditions related to blood coagulation disorders. Its ability to modulate enzyme activity makes it a candidate for further exploration in this area.
Toxicological Profile
While investigating the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggest that compounds with similar structures exhibit low toxicity; however, comprehensive toxicological assessments are necessary to ensure safety in clinical applications .
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